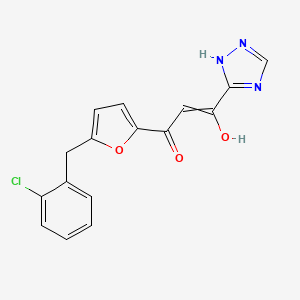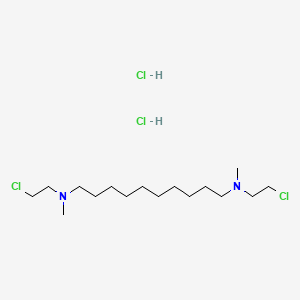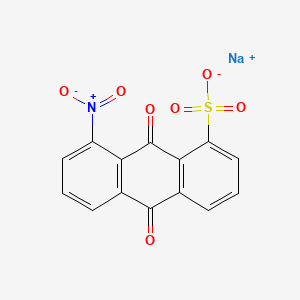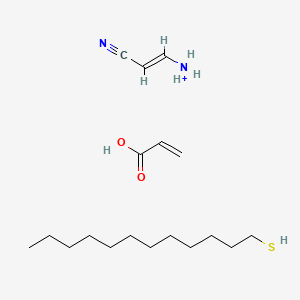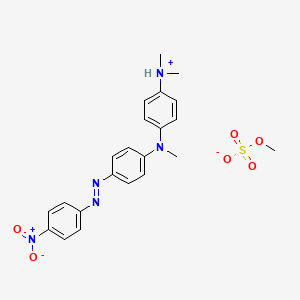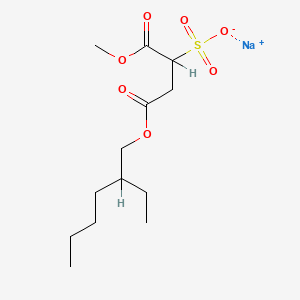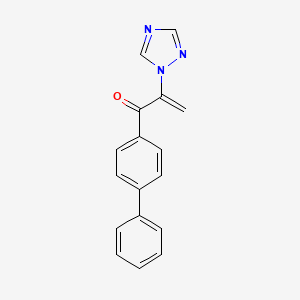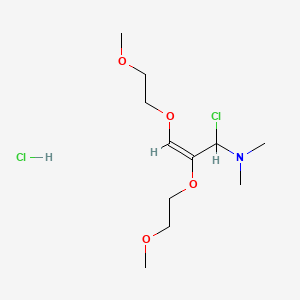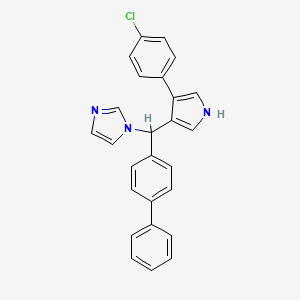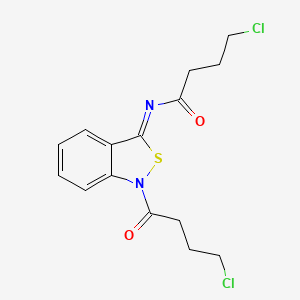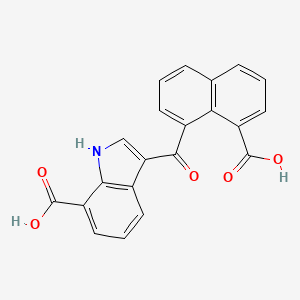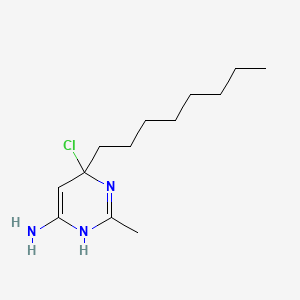
4-Amino-6-chloro-2-methyl-6-octylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-chloro-2-methyl-6-octylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and an octyl group at position 6. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and octylamine.
Chlorination: The 2-methylpyrimidine is chlorinated at position 6 using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination using octylamine to introduce the octyl group at position 6.
Final Amination:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Hydroxyl or oxide derivatives.
Reduction Products: Reduced amines or other derivatives.
科学研究应用
4-Amino-6-chloro-2-methyl-6-octylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-Amino-6-chloro-2-methyl-6-octylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, while in agrochemicals, it may disrupt essential biological processes in pests.
相似化合物的比较
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the octyl group.
2-Amino-4-chloro-6-methoxypyrimidine: Contains a methoxy group instead of an octyl group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms instead of one.
Uniqueness: 4-Amino-6-chloro-2-methyl-6-octylpyrimidine is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
102207-70-5 |
|---|---|
分子式 |
C13H24ClN3 |
分子量 |
257.80 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-4-octyl-1H-pyrimidin-6-amine |
InChI |
InChI=1S/C13H24ClN3/c1-3-4-5-6-7-8-9-13(14)10-12(15)16-11(2)17-13/h10H,3-9,15H2,1-2H3,(H,16,17) |
InChI 键 |
ADZXCXMUOPIIOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C=C(NC(=N1)C)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


